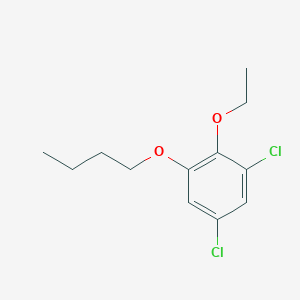

1-Butoxy-3,5-dichloro-2-ethoxybenzene

Description

Contextualization within Halogenated Alkoxybenzene Chemistry

Halogenated benzenes are known to participate in halogen–π interactions, a type of noncovalent interaction that can influence molecular recognition and assembly. nih.govchemspider.com The strength of these interactions is dependent on the nature and number of halogen substituents. nih.govchemspider.com For chlorinated benzenes, these compounds are typically derived from the substitution of hydrogen atoms on the benzene (B151609) ring and have different toxicological profiles than the parent benzene molecule. researchgate.net

Alkoxybenzenes, or aromatic ethers, are characterized by an ether linkage to an aromatic ring. bldpharm.com This functional group generally increases the boiling point compared to aliphatic ethers of similar molecular weight and imparts some degree of stability. bldpharm.com The reactivity of aromatic ethers can be influenced by the nature of the substituents on the aromatic ring.

Significance of Aromatic Ethers with Multiple Functional Groups

Aromatic ethers that possess multiple functional groups are pivotal in various fields of chemistry. They serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. bldpharm.com The interplay between different functional groups on the same aromatic scaffold can lead to emergent chemical properties and reactivity patterns. The incorporation of ether linkages can also modify the physical properties of molecules, such as solubility and thermal stability.

Current Gaps and Future Research Imperatives for 1-Butoxy-3,5-dichloro-2-ethoxybenzene

The most significant gap in the current understanding of this compound is the complete lack of published research. To address this, the following research imperatives are crucial:

Development of a Synthetic Route: The primary step would be to devise and optimize a reliable synthetic pathway to produce the compound. This would likely involve multi-step synthesis, potentially starting from a dichlorophenol derivative followed by sequential etherification reactions.

Physicochemical and Spectroscopic Characterization: Once synthesized, a full characterization of the compound's properties is necessary. This would include determining its melting point, boiling point, solubility, and acquiring detailed spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Exploration of Reactivity and Potential Applications: With the compound in hand, its chemical reactivity could be explored. This could involve investigating its susceptibility to further aromatic substitution, cleavage of the ether bonds, or its potential as a ligand or building block in materials science.

Given the current void of information, any research into this specific molecule would be novel and would contribute new knowledge to the field of synthetic organic chemistry.

Data Tables

Due to the absence of specific research on this compound, no experimental data is available to populate a data table of its properties.

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-3,5-dichloro-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2O2/c1-3-5-6-16-11-8-9(13)7-10(14)12(11)15-4-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNLEIOIVLBJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)Cl)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 1 Butoxy 3,5 Dichloro 2 Ethoxybenzene

Retrosynthetic Analysis of 1-Butoxy-3,5-dichloro-2-ethoxybenzene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comslideshare.netdeanfrancispress.com This process, often referred to as disconnection, helps in devising a logical synthetic plan. libretexts.org For this compound, the primary disconnections involve the carbon-oxygen bonds of the ether functionalities and the carbon-chlorine bonds on the benzene (B151609) ring.

The most logical retrosynthetic disconnections for this compound (Target Molecule 1 ) are the ether linkages. Disconnecting the butoxy and ethoxy groups reveals a dichlorinated dihydroxybenzene precursor. Specifically, disconnection of the butyl and ethyl groups from the ether oxygen atoms leads back to 3,5-dichloro-2-ethoxyphenol and subsequently to 2,4-dichloro-6-hydroxyphenol or similar dichlorinated catechol or resorcinol (B1680541) derivatives.

An alternative strategy involves disconnecting the carbon-chlorine bonds first, which would lead to a butoxy-ethoxybenzene precursor. However, the regioselectivity of chlorinating a dialkoxybenzene can be challenging to control. Therefore, the more common and controlled approach is to establish the dichlorination pattern on a simpler precursor before introducing the alkoxy groups.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-O Bonds): The two ether bonds are disconnected, suggesting alkylation reactions as the final steps in the forward synthesis. This leads to a dichlorinated catechol or a related dihydroxybenzene derivative as a key intermediate.

Disconnection 2 (C-Cl Bonds): The two chlorine atoms are disconnected from the aromatic ring, pointing towards an electrophilic halogenation of a phenolic precursor.

Disconnection 3 (Functional Group Interconversion): Functional group interconversions (FGI) might be considered, for instance, the conversion of other functional groups into the desired chloro or alkoxy moieties. deanfrancispress.com

This analysis suggests that a practical forward synthesis would commence with a suitable benzene derivative, followed by controlled halogenation and subsequent sequential etherification.

Precursor Synthesis and Functionalization Routes

The synthesis of this compound hinges on the effective preparation and functionalization of key precursors. This involves the strategic halogenation of a benzene ring and the subsequent introduction of the butoxy and ethoxy groups.

Halogenation Strategies for Benzene Ring Precursors

The introduction of two chlorine atoms in a 1,3,5-relationship on a substituted benzene ring requires careful selection of the starting material and halogenating agent. The halogenation of benzene itself is an electrophilic aromatic substitution reaction. numberanalytics.com This reaction typically requires a catalyst, such as aluminum chloride or iron, to polarize the halogen molecule and generate a more potent electrophile. libretexts.orgchemguide.co.ukmasterorganicchemistry.com

For achieving a specific dichlorination pattern, the directing effects of existing substituents on the benzene ring are crucial. Starting with a precursor that directs incoming electrophiles to the desired positions is a key strategy. For instance, if starting with a phenol (B47542), the hydroxyl group is an ortho-, para-director. To achieve the 3,5-dichloro substitution pattern relative to an existing oxygen substituent, one might need to employ blocking groups or start with a precursor that favors this substitution pattern.

Common halogenating agents include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org The reaction proceeds through the formation of a chloronium ion or a polarized chlorine molecule that attacks the electron-rich aromatic ring. libretexts.org

Table 1: Common Halogenation Conditions for Benzene Derivatives

| Catalyst | Halogenating Agent | Typical Reaction Conditions | Reference |

| Iron (Fe) or Iron(III) Chloride (FeCl₃) | Chlorine (Cl₂) | Room temperature, in a suitable solvent | chemguide.co.uklibretexts.org |

| Aluminum Chloride (AlCl₃) | Chlorine (Cl₂) | Room temperature or gentle heating | libretexts.orgchemguide.co.uk |

This table presents common catalytic systems for the chlorination of benzene and its derivatives.

Introduction of Alkoxy Groups: Butoxylation and Ethoxylation Approaches

Once a suitably dichlorinated phenolic precursor is obtained, the butoxy and ethoxy groups are introduced via etherification reactions. The two main strategies for this transformation are the Williamson ether synthesis and transition-metal-catalyzed methods.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgbyjus.com It involves the reaction of an alkoxide ion with a primary alkyl halide in an Sₙ2 reaction. chemistrytalk.orgmasterorganicchemistry.com In the context of synthesizing this compound, a dichlorinated phenol would first be deprotonated by a strong base (like sodium hydride or sodium hydroxide) to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an appropriate alkyl halide (e.g., butyl bromide or ethyl iodide) to form the ether. youtube.com

The synthesis of the target molecule would likely involve a two-step Williamson ether synthesis. For example, starting with a dichlorinated catechol derivative, one hydroxyl group could be selectively protected, followed by etherification of the other. After deprotection, the second hydroxyl group would be etherified with the other alkyl halide. The choice of base and solvent is critical to minimize side reactions, such as elimination, especially when using secondary or bulky alkyl halides. chemistrytalk.org Aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide are often employed. chemistrytalk.org

Table 2: Key Parameters of Williamson Ether Synthesis

| Component | Role | Common Examples | Reference |

| Nucleophile | The deprotonated alcohol (alkoxide) | Sodium phenoxide, Potassium ethoxide | wikipedia.orgbyjus.com |

| Electrophile | A primary alkyl halide or sulfonate | Ethyl bromide, Butyl iodide, Ethyl tosylate | wikipedia.orgmasterorganicchemistry.com |

| Base | Deprotonates the alcohol | Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) | chemistrytalk.orgyoutube.com |

| Solvent | Non-nucleophilic to avoid side reactions | Acetonitrile, Toluene, DMF | chemistrytalk.org |

This table outlines the essential components and their roles in the Williamson ether synthesis.

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-oxygen bonds. researchgate.net Catalysts based on copper, palladium, and other transition metals can facilitate the etherification of aryl halides with alcohols. researchgate.netresearchgate.net These methods can sometimes offer milder reaction conditions and broader functional group tolerance compared to the classical Williamson synthesis. researchgate.net

For instance, a copper-catalyzed Ullmann-type reaction could be employed. organic-chemistry.org This would involve reacting a dichlorinated aryl halide with a sodium or lithium alkoxide in the presence of a copper catalyst, such as copper(I) iodide (CuI). organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination protocols have also been adapted for C-O bond formation. These reactions typically involve a palladium catalyst, a suitable ligand, and a base to couple an aryl halide or triflate with an alcohol. researchgate.net The choice of catalyst and ligand system is crucial for achieving high yields and selectivity.

Nucleophilic Aromatic Substitution in the Synthesis of Dichloro-alkoxybenzenes

Nucleophilic aromatic substitution (SₙAr) is another important pathway for the synthesis of substituted aromatic compounds. wikipedia.org In contrast to electrophilic substitution, SₙAr involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the synthesis of this compound, if a precursor with a suitable leaving group and activating groups were available, SₙAr could be a viable strategy for introducing the alkoxy groups. For example, a trichlorinated benzene ring with an activating group could potentially undergo sequential substitution with ethoxide and butoxide nucleophiles. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

However, for the target molecule, the chlorine atoms themselves are the leaving groups. Without strong activating groups in the ortho or para positions, SₙAr reactions on dichlorobenzenes typically require harsh conditions (high temperatures and pressures). Therefore, for this specific target molecule, the Williamson ether synthesis or transition-metal-catalyzed etherification of a pre-formed dichlorophenol is generally the more practical and controllable synthetic route. masterorganicchemistry.com

Table 3: Comparison of Synthetic Strategies for Ether Formation

| Synthetic Method | General Mechanism | Key Features | Reference |

| Williamson Ether Synthesis | Sₙ2 reaction between an alkoxide and an alkyl halide | Versatile, well-established, best with primary alkyl halides | wikipedia.orgmasterorganicchemistry.com |

| Transition-Metal-Catalyzed Etherification | Reductive elimination from a metal center | Milder conditions, broader scope, ligand-dependent | researchgate.netresearchgate.net |

| Nucleophilic Aromatic Substitution (SₙAr) | Addition-elimination via Meisenheimer complex | Requires electron-withdrawing groups, can be regioselective | wikipedia.orgmasterorganicchemistry.comyoutube.com |

This table provides a comparative overview of the primary methods for forming the ether linkages in the target molecule.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is critically dependent on the order of introduction of the alkoxy groups and the directing effects of the substituents on the aromatic ring. A plausible and strategic synthetic route commences with a dichlorinated phenol, which undergoes sequential etherification.

A common precursor for such a synthesis is 2,4-dichlorophenol. The synthetic pathway involves a two-step process, each step being a Williamson ether synthesis. In this reaction, a phenoxide ion reacts with an alkyl halide to form an ether. The regioselectivity is controlled by which hydroxyl group of a dihydroxy intermediate is deprotonated and which alkyl halide is used in each step.

For instance, starting with 3,5-dichlorocatechol (B76880) (3,5-dichloro-1,2-dihydroxybenzene), one can selectively alkylate one hydroxyl group followed by the other. The first etherification to introduce the ethoxy group would yield an intermediate, 3,5-dichloro-2-ethoxyphenol. The subsequent reaction with a butyl halide would then form the final product. The regioselectivity at this stage is determined by the specific hydroxyl group that is alkylated.

The electronic and steric effects of the chlorine and the first alkoxy group introduced will influence the acidity of the remaining phenolic proton and the nucleophilicity of the corresponding phenoxide. This, in turn, directs the position of the second alkylation.

To illustrate the importance of the synthetic sequence on the final product distribution, consider the following hypothetical reaction outcomes based on the choice of starting material and alkylating agent sequence.

Table 1: Influence of Synthetic Pathway on Regioisomeric Distribution

| Starting Material | Step 1 Reagent | Step 2 Reagent | Major Product | Minor Isomer(s) |

| 3,5-Dichlorocatechol | 1. NaH 2. Ethyl iodide | 1. NaH 2. 1-Bromobutane | This compound | 2-Butoxy-3,5-dichloro-1-ethoxybenzene |

| 3,5-Dichlorocatechol | 1. NaH 2. 1-Bromobutane | 1. NaH 2. Ethyl iodide | This compound | 2-Butoxy-3,5-dichloro-1-ethoxybenzene |

| 2,4-Dichloro-6-ethoxyphenol | 1. K₂CO₃ 2. 1-Bromobutane | - | This compound | Steric hindrance may lower yield |

This table presents hypothetical data based on established principles of organic synthesis.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include the choice of base, solvent, temperature, and reaction time for each etherification step.

The Williamson ether synthesis is an SN2 reaction, and its efficiency is sensitive to these factors. youtube.commasterorganicchemistry.com The selection of a suitable base is crucial for the complete deprotonation of the phenolic hydroxyl group to form the nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

The solvent plays a vital role in solubilizing the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone (B3395972) are often employed as they can solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.

Temperature control is essential to balance the reaction rate with the potential for side reactions. Higher temperatures can accelerate the desired SN2 reaction but may also promote elimination side reactions, particularly with more sterically hindered alkyl halides. The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products.

Below is a data table representing a hypothetical optimization study for the second step of the synthesis: the butylation of 3,5-dichloro-2-ethoxyphenol.

Table 2: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | Ethanol (B145695) | 80 | 12 | 65 |

| 2 | K₂CO₃ | Acetone | 60 | 8 | 85 |

| 3 | NaH | DMF | 25 | 4 | 92 |

| 4 | K₂CO₃ | DMF | 60 | 8 | 88 |

| 5 | NaH | THF | 25 | 6 | 89 |

This table contains hypothetical research findings for illustrative purposes.

The data suggests that using a strong base like sodium hydride in a polar aprotic solvent like DMF at room temperature provides the highest yield for this transformation.

Spectroscopic Characterization and Structural Elucidation of 1 Butoxy 3,5 Dichloro 2 Ethoxybenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Butoxy-3,5-dichloro-2-ethoxybenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as two distinct singlets, or as two doublets if there is any observable long-range coupling, in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts of these aromatic protons are influenced by the electron-donating alkoxy groups and the electron-withdrawing chloro substituents.

The ethoxy group will show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a pattern characteristic of an ethyl group coupled to each other. Similarly, the butoxy group will present a triplet for its terminal methyl protons, and a series of multiplets for the three methylene groups. The methylene group directly attached to the aromatic ring (OCH₂) will be the most deshielded of the butoxy chain.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | ~ 6.8 - 7.2 | s (or d) |

| Aromatic-H | ~ 6.8 - 7.2 | s (or d) |

| Ethoxy -OCH₂- | ~ 4.0 - 4.2 | q |

| Butoxy -OCH₂- | ~ 3.9 - 4.1 | t |

| Ethoxy -CH₃ | ~ 1.3 - 1.5 | t |

| Butoxy -CH₂- | ~ 1.7 - 1.9 | m |

| Butoxy -CH₂- | ~ 1.4 - 1.6 | m |

| Butoxy -CH₃ | ~ 0.9 - 1.0 | t |

Note: The exact chemical shifts can be influenced by the solvent used for the analysis.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. For this compound, a total of 12 distinct carbon signals are expected. The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons bearing the chloro substituents will be significantly deshielded. The carbons attached to the oxygen atoms of the alkoxy groups will also be found at lower field strengths compared to the other aromatic carbons. The aliphatic carbons of the ethoxy and butoxy groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O (Butoxy) | ~ 155 - 160 |

| Aromatic C-O (Ethoxy) | ~ 150 - 155 |

| Aromatic C-Cl | ~ 125 - 130 |

| Aromatic C-H | ~ 115 - 125 |

| Ethoxy -OCH₂- | ~ 65 - 70 |

| Butoxy -OCH₂- | ~ 68 - 73 |

| Butoxy -CH₂- | ~ 30 - 35 |

| Butoxy -CH₂- | ~ 18 - 22 |

| Ethoxy -CH₃ | ~ 14 - 16 |

| Butoxy -CH₃ | ~ 13 - 15 |

Two-Dimensional NMR Correlations (e.g., COSY, HMBC, HSQC) for this compound

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene protons within the butoxy group, and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the alkoxy groups and the benzene ring. For instance, correlations would be expected between the methylene protons of the ethoxy group and the aromatic carbon to which it is attached. Similarly, the methylene protons of the butoxy group would show a correlation to its corresponding aromatic carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the alkoxy groups will be observed between 3000 and 2850 cm⁻¹. The C-O stretching vibrations of the aryl ethers will produce strong bands in the 1275-1200 cm⁻¹ region. The C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the benzene ring would be particularly prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C-O-C Asymmetric Stretch | 1275 - 1200 |

| C-O-C Symmetric Stretch | 1075 - 1020 |

| C-Cl Stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for this compound

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. A common fragmentation for ethers is the alpha-cleavage, leading to the loss of an alkyl radical. For the butoxy group, this could involve the loss of a propyl radical to form a stable oxonium ion. Another likely fragmentation is the loss of the entire butoxy or ethoxy group. Cleavage of the aromatic ring itself is also possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Dichloro-alkoxybenzenes

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or hexane (B92381) is expected to show absorption bands characteristic of a substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) at longer wavelengths, often between 250 and 290 nm. libretexts.org The presence of the alkoxy groups (electron-donating) and the chloro groups (electron-withdrawing with lone pairs that can participate in resonance) will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The electronic transitions responsible for these absorptions are typically π → π* transitions. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structure of this compound

No published X-ray crystallographic data for this compound could be located. Therefore, a discussion of its solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and bond lengths/angles, cannot be provided.

To fulfill the user's request for an article with detailed, specific data, access to proprietary research, or the commissioning of new analytical studies on this compound would be required.

Reactivity Profiles and Mechanistic Investigations of 1 Butoxy 3,5 Dichloro 2 Ethoxybenzene

Electrophilic Aromatic Substitution Reactions on the 1-Butoxy-3,5-dichloro-2-ethoxybenzene Core

Impact of Alkoxy and Halogen Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the competing electronic effects of the substituents. The butoxy and ethoxy groups are alkoxy groups, which are activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring via resonance. Conversely, the chlorine atoms are deactivating due to their inductive electron-withdrawing effect, although they are also ortho-, para-directors.

In this specific molecule, the positions ortho and para to the strongly activating alkoxy groups would be the most likely sites for electrophilic attack. However, the steric hindrance from the bulky butoxy group and the adjacent ethoxy and chloro substituents would significantly influence the regioselectivity of any such reaction.

Detailed Mechanistic Pathways and Intermediate Analysis

A detailed mechanistic pathway for an electrophilic aromatic substitution reaction would involve the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution. The positive charge of the intermediate would be most effectively delocalized when the electrophile adds to a position that allows for resonance stabilization by the oxygen atoms of the alkoxy groups. The final step would be the deprotonation of the intermediate to restore aromaticity. Without experimental data, any analysis of specific intermediates remains speculative.

Nucleophilic Substitution Reactions Involving Chlorine Atoms on this compound

Nucleophilic aromatic substitution (SNA) reactions, where a nucleophile replaces a leaving group on an aromatic ring, are generally challenging and require either harsh reaction conditions or the presence of strong electron-withdrawing groups in the ortho or para positions to the leaving group. pressbooks.pubwikipedia.org In this compound, the benzene ring is substituted with electron-donating alkoxy groups, which would disfavor a typical SNAr mechanism. Therefore, it is unlikely that the chlorine atoms would be readily displaced by nucleophiles under standard conditions.

Oxidative and Reductive Transformations of this compound

Information regarding the specific oxidative and reductive transformations of this compound is not available. In general, the aromatic ring of such a compound would be resistant to oxidation under mild conditions. Under more forcing conditions, degradation of the side chains could potentially occur. Reductive dehalogenation could be a possibility, potentially removing the chlorine atoms, but this is a hypothetical transformation without specific literature precedent for this molecule.

Mechanistic Studies of Ether Cleavage in this compound

The cleavage of ether bonds is typically achieved by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglongdom.orgchemistrysteps.comlibretexts.orgyoutube.com The reaction can proceed through either an S\N1 or S\N2 mechanism, depending on the nature of the alkyl groups attached to the oxygen. wikipedia.orglongdom.orgchemistrysteps.com For this compound, both the butoxy and ethoxy groups are attached to the aromatic ring via an oxygen atom. Cleavage of the alkyl-oxygen bond would likely proceed via an S\N2 mechanism for the ethoxy group and could have some S\N1 character for the secondary carbon of the butoxy group, though S\N2 is also possible. The aryl-oxygen bond is generally much stronger and less prone to cleavage.

Radical Reactions and Radical Species Involvement in the Reactivity of this compound

There is no specific information in the searched literature concerning radical reactions involving this compound. General studies on alkoxy radicals exist, but their applicability to this specific chlorinated aromatic ether is not documented. youtube.com

Catalytic Reactions and Functional Group Transformations of this compound

General principles of organic chemistry would suggest potential reactivity based on the functional groups present in this compound (two chloro groups, a butoxy group, and an ethoxy group on a benzene ring). For instance, the chlorine atoms could potentially undergo catalytic hydrodehalogenation, a reaction observed in other polychlorinated aromatic compounds. rsc.orgraco.catrsc.org Similarly, the alkoxy groups are known to be ortho- and para-directing in electrophilic substitution reactions on the benzene ring. doubtnut.com However, without specific experimental data for this particular molecule, any discussion of its reactivity would be purely speculative and would not meet the required standards of a scientifically accurate article based on detailed research findings.

Further research into this specific compound is required before a detailed and accurate account of its catalytic reactions and functional group transformations can be provided.

Theoretical and Computational Chemistry Studies of 1 Butoxy 3,5 Dichloro 2 Ethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. uwosh.edu For 1-Butoxy-3,5-dichloro-2-ethoxybenzene, these calculations would start with a geometry optimization to find the most stable conformation (the lowest energy state). Methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various basis sets (e.g., 6-31G* or larger) are employed to solve the Schrödinger equation approximately. uwosh.eduwavefun.com

The optimization process yields key geometric parameters. For the benzene (B151609) ring, this includes the C-C bond lengths and the effects of the four substituents on bond angles. The presence of two chlorine atoms and two alkoxy groups (butoxy and ethoxy) introduces electronic and steric effects that can distort the ring from a perfect hexagon. The calculations would also define the geometries of the flexible butoxy and ethoxy side chains, including their bond lengths, angles, and dihedral angles, which determine their spatial orientation relative to the benzene ring.

Beyond geometry, these calculations reveal the electronic structure. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate likely sites for electrophilic or nucleophilic attack. For instance, the HOMO is often distributed across the electron-rich aromatic ring and ether oxygen atoms, while the LUMO may have significant contributions from the electronegative chlorine atoms. uwosh.edu

Molecular electrostatic potential (MEP) maps can also be generated, which visualize the charge distribution on the molecule's surface. uwosh.edu These maps are invaluable for predicting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), thereby guiding the understanding of intermolecular interactions. wavefun.com

Table 1: Predicted Molecular Geometry Parameters for this compound

This table presents hypothetical, yet chemically reasonable, values for key geometric parameters of this compound, as would be obtained from a typical DFT (B3LYP/6-31G) calculation. Actual values would require a specific computational study.*

| Parameter | Predicted Value | Description |

| Aromatic Ring | ||

| C-C Bond Length | ~1.39 - 1.41 Å | Bond lengths within the benzene ring, showing slight variation due to substituent effects. |

| C-Cl Bond Length | ~1.74 Å | Length of the covalent bond between a ring carbon and a chlorine atom. |

| C-O (Ethoxy) Bond Length | ~1.37 Å | Length of the bond between a ring carbon and the ethoxy oxygen. |

| C-O (Butoxy) Bond Length | ~1.38 Å | Length of the bond between a ring carbon and the butoxy oxygen. |

| Alkoxy Chains | ||

| O-C (Ethyl) Bond Length | ~1.43 Å | Bond length within the ethoxy group. |

| C-C (Ethyl) Bond Length | ~1.52 Å | Bond length within the ethoxy group. |

| O-C (Butyl) Bond Length | ~1.43 Å | Bond length within the butoxy group. |

| C-C (Butyl) Bond Length | ~1.53 Å | Average bond length within the butyl chain. |

| C-O-C Bond Angle | ~118° | Angle around the ether oxygen atoms. |

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, providing detailed insights into how reactions occur, what intermediates are formed, and the energy changes involved. researchgate.netrsc.org For this compound, DFT can be applied to elucidate the pathways of its potential reactions, such as electrophilic aromatic substitution, ether cleavage, or reactions involving the alkyl chains. nih.gov

A key aspect of studying a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. nih.gov DFT calculations are used to locate and characterize these transient structures. For a reaction involving this compound, such as nitration or halogenation on the aromatic ring, chemists would model the interaction between the substituted benzene and the electrophile.

The process involves proposing a reaction pathway and then using specialized algorithms to search for the saddle point on the potential energy surface that corresponds to the TS. Once a candidate TS structure is found, its identity is confirmed by a frequency calculation. A true transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the breaking of a C-H bond and the formation of a C-NO₂ bond). nih.gov The geometry of the TS reveals the precise arrangement of atoms at the moment of highest energy, offering crucial clues about the reaction mechanism. nih.gov

Once the structures of the reactants, intermediates, transition states, and products have been optimized, DFT is used to calculate their relative energies. This allows for the construction of a reaction energy profile, a diagram that plots energy against the reaction coordinate. researchgate.net

This profile provides critical quantitative data:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

For this compound, one could compare the energetic profiles for electrophilic attack at the two available positions on the ring (positions 4 and 6). The calculations would likely show different activation energies for these two pathways due to the combined directing effects of the chloro and alkoxy substituents, thus predicting the major product of the reaction. Similarly, the mechanism for ether cleavage could be studied by modeling the approach of a reagent like HBr and calculating the energies of the transition states and intermediates involved. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. jinr.ru MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve. mdpi.com

For this compound, a key application of MD is conformational analysis, particularly of the flexible butoxy and ethoxy side chains. nih.govmdpi.com These chains can rotate around their single bonds, leading to a vast number of possible conformations. An MD simulation, typically placing the molecule in a box of solvent molecules (like water or an organic solvent) to mimic realistic conditions, can sample these different conformations over nanoseconds or longer. jinr.rumdpi.com

Analysis of the MD trajectory can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles, one can identify the most populated (lowest energy) conformations of the side chains. mdpi.com

Conformational Transitions: The simulation shows how the molecule switches between different shapes and the timescale of these changes. mdpi.com

Intermolecular Interactions: MD simulations explicitly model interactions between the solute (this compound) and surrounding solvent molecules. nih.gov This can reveal how water molecules form hydrogen bonds with the ether oxygens or how the molecule interacts with non-polar solvents. This is crucial for understanding its solubility and transport properties.

Radius of Gyration: This metric, calculated from the trajectory, provides information about the molecule's compactness over time. nih.gov

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling for Dichloro-alkoxybenzenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. nih.govresearchgate.net These models work by finding a mathematical correlation between a set of calculated molecular properties (descriptors) and an observed property.

For a class of compounds like dichloro-alkoxybenzenes, including this compound, a QSAR/QSRR study would involve:

Data Set Assembly: Gathering a set of similar molecules with known experimental data for a specific activity or property (e.g., toxicity, environmental degradation rate, or reaction rate constant).

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated using computational software. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies). nih.govmdpi.com

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the observed activity. researchgate.net

Model Validation: The model's predictive power is tested using an external set of compounds (a test set) that was not used in its development. nih.gov

Once a robust model is built, it can be used to predict the activity or reactivity of new or untested compounds like this compound simply by calculating its molecular descriptors and inputting them into the QSAR equation. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR/QSRR Modeling

This table lists common descriptor types that would be calculated for this compound in a QSAR/QSRR study.

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Describes the molecule's electronic properties and reactivity. |

| Steric/Geometric | Molecular Volume, Surface Area, Ovality, Radius of Gyration | Describes the molecule's size, shape, and bulk. mdpi.com |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular branching and connectivity. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's hydrophobicity/hydrophilicity. mdpi.com |

Predictive Modeling of Spectroscopic Data for this compound

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for confirming a synthesized structure or interpreting experimental spectra. researchgate.netarxiv.org

NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors for each nucleus (¹H and ¹³C). These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra can help in assigning the peaks observed in an experimental spectrum. researchgate.net

Infrared (IR) Spectroscopy: Frequency calculations, which are also used to verify optimized geometries and transition states, directly yield the vibrational frequencies and intensities of a molecule. mdpi.com The resulting predicted IR spectrum shows the positions and relative strengths of absorption bands corresponding to specific bond stretches (e.g., C-H, C=C aromatic, C-O, C-Cl) and bends. This can be compared with an experimental FT-IR spectrum to confirm the presence of key functional groups. mdpi.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis range. researchgate.netnih.gov The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. This allows for the prediction of the molecule's UV-Vis spectrum, which arises from electronic transitions, often of the π → π* type in aromatic systems. mdpi.comnih.gov

These predictive models serve as a powerful complement to experimental spectroscopy, aiding in structural elucidation and the detailed analysis of a molecule's properties. arxiv.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) |

| 9-oxononanoyl |

| 9-hydroxy-9-hydroperoxynonanoyl |

| 8-(5-octyl-1,2,4-trioxolan-3-yl-)octanoyl |

| N,N′-diphenylguanidinium 3,5-dichlorobenzoate |

| p-dichlorobenzene |

| o-dichlorobenzene |

| Benzene |

| Chlorobenzene |

| Nitrobenzene |

| Hexachlorobenzene |

| 2-chlorotoluene |

| 2-chlorobenzonitrile |

| Nitroethene |

| Benzonitrile N-oxide |

| Ribitol |

| Xylitol |

Environmental Chemistry and Degradation Pathways of 1 Butoxy 3,5 Dichloro 2 Ethoxybenzene

Atmospheric Transformation and Fate of Halogenated Alkoxybenzenes

Halogenated organic compounds in the atmosphere can influence atmospheric chemistry, including the cycles of ozone and hydroxyl radicals. nih.govescholarship.orgcopernicus.org The atmospheric fate of 1-Butoxy-3,5-dichloro-2-ethoxybenzene is primarily determined by its susceptibility to photochemical degradation and reactions with atmospheric oxidants.

Direct photolysis of halogenated aromatic compounds can occur, although the rate is highly dependent on the absorption spectrum of the molecule and the intensity of solar radiation. While specific data for this compound is not available, related halogenated aliphatic compounds are known to undergo transformation, with half-lives that can be significant on environmental timescales. researchgate.net The presence of chlorine atoms on the benzene (B151609) ring likely influences the electronic properties of the molecule and its potential for direct photodegradation.

The primary atmospheric degradation pathway for many volatile organic compounds is initiated by reaction with hydroxyl (OH) radicals. researchgate.net For alkoxybenzenes, this reaction can lead to the formation of alkoxy radicals, which are critical intermediates in atmospheric oxidation. researchgate.net The reaction of this compound with OH radicals is expected to be a significant removal process. Halogen chemistry can increase the concentration of OH radicals in polluted areas, potentially accelerating the degradation of such compounds. nih.gov The presence of halogens in the atmosphere can decrease the global tropospheric burden of ozone and NOx. copernicus.org

The general mechanism for the atmospheric oxidation of a volatile organic compound (RH) like this compound, initiated by an OH radical, can be summarized as follows:

RH + OH· → R· + H₂O R· + O₂ → RO₂· RO₂· + NO → RO· + NO₂ RO· → Products (e.g., aldehydes, ketones)

Alkoxy radicals (RO·) can undergo several competing reactions, including reaction with O₂, isomerization, and scission, which will influence the final degradation products and their impact on atmospheric ozone formation. researchgate.net

Biodegradation Studies in Environmental Compartments (Water, Soil)

The biodegradation of this compound in aquatic and terrestrial environments is a critical factor in determining its environmental persistence. Studies on related compounds provide insights into the potential microbial degradation pathways.

The microbial degradation of both alkyl ethers and chlorinated aromatic compounds has been documented. The ether bond, with its high dissociation energy, can be recalcitrant to degradation. nih.gov However, various microorganisms have been shown to cleave ether bonds, often initiating the attack at the carbon atom adjacent to the oxygen atom. nih.gov Some bacteria can utilize alkyl ethers as their sole source of carbon and energy. nih.gov

For chlorinated aromatic compounds, microorganisms employ several strategies for degradation. Under aerobic conditions, oxygenases are key enzymes that insert oxygen into the aromatic ring, often leading to the formation of chlorocatechols. eurochlor.orgub.eduresearchgate.net These intermediates are then further metabolized. ub.eduresearchgate.net Other aerobic mechanisms include hydrolytic dehalogenases and glutathione S-transferases, which replace a chlorine atom with a hydroxyl group or a glutathione group, respectively. eurochlor.org

Under anaerobic conditions, a process known as halorespiration can occur, where chlorinated aromatic compounds are used as electron acceptors, leading to reductive dehalogenation. eurochlor.orgresearchgate.net The degree of chlorination can significantly affect the susceptibility of a compound to either aerobic or anaerobic degradation. eurochlor.org

The degradation of alkyl ethers can be initiated by monooxygenase enzymes, which hydroxylate the alkyl chain, leading to the formation of unstable hemiacetals that can spontaneously break down into an alcohol and an aldehyde. researchgate.netsemanticscholar.org

| Microbial Degradation Mechanisms | Description | Relevant Compound Type |

| Aerobic Oxidation | Insertion of oxygen into the molecule, often catalyzed by oxygenase enzymes. | Chlorinated Aromatics, Alkyl Ethers |

| Reductive Dehalogenation | Removal of halogen atoms and their replacement with hydrogen, occurring under anaerobic conditions. | Chlorinated Aromatics |

| Hydrolytic Dehalogenation | Replacement of a halogen atom with a hydroxyl group. | Chlorinated Aromatics |

| Ether Cleavage | Breaking of the ether bond, which can be initiated by hydroxylation of an adjacent carbon atom. | Alkyl Ethers |

Specific biotransformation products for this compound have not been documented in the reviewed literature. However, based on the degradation pathways of similar compounds, a number of potential metabolites can be hypothesized.

Initial aerobic degradation could involve the cleavage of either the butoxy or ethoxy ether linkage. For example, cleavage of the butoxy group could lead to the formation of 3,5-dichloro-2-ethoxyphenol and butanol. Subsequent degradation of the chlorinated aromatic ring would likely proceed through chlorinated catechol intermediates.

Alternatively, microbial attack could initiate on the alkyl chains. Hydroxylation of the butyl or ethyl group would lead to alcohol intermediates, which could be further oxidized to carboxylic acids.

Under anaerobic conditions, reductive dechlorination would be a likely primary step, leading to the formation of mono- and non-chlorinated butoxy-ethoxybenzene derivatives.

Hydrolytic Stability and Transformation Pathways of this compound

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many halogenated aliphatic compounds, abiotic hydrolysis can be a significant degradation pathway, although the reaction rates are often slow. researchgate.net The hydrolytic stability of aromatic ethers is generally high. The ether linkage in this compound is expected to be relatively stable to hydrolysis under typical environmental pH conditions. The presence of electron-withdrawing chlorine atoms on the aromatic ring may slightly influence the reactivity of the ether bonds, but significant abiotic hydrolysis is not anticipated to be a primary degradation pathway.

Environmental Persistence and Bioaccumulation Potential Assessment (Methodological Focus)

The environmental fate of a chemical compound is of paramount importance in assessing its potential risk to ecosystems. For this compound, a comprehensive understanding of its persistence in various environmental compartments and its potential to accumulate in living organisms is crucial. In the absence of direct experimental data for this specific compound, validated predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, provide a scientifically robust approach to estimate these key environmental parameters. This section focuses on the methodologies for assessing environmental persistence and bioaccumulation potential, utilizing estimated data for this compound derived from the United States Environmental Protection Agency's (US EPA) EPI Suite™. epa.govchemsafetypro.comchemistryforsustainability.orgrsc.orglabcorp.com

Methodologies for Assessing Environmental Persistence

Environmental persistence is a measure of the time a chemical is expected to remain in the environment. It is influenced by a variety of biotic and abiotic degradation processes. The assessment of persistence often follows a tiered approach, starting with screening tests and progressing to more complex simulation studies if necessary. eurochlor.org

Screening-Level Assessment:

Initial assessments of persistence often rely on ready biodegradability tests as described in the OECD Test Guidelines (e.g., OECD 301 series). eurochlor.org These tests evaluate the potential for a chemical to be rapidly and completely mineralized by microorganisms under aerobic conditions. While specific experimental data for this compound is not available, QSAR models can predict the likelihood of biodegradation based on the chemical's structure.

Simulation Studies:

For compounds that are not readily biodegradable, more complex simulation studies (e.g., OECD 307, 308, and 309) are employed to determine degradation half-lives in soil, water, and sediment under conditions that more closely mimic the natural environment. ecetoc.org These studies can account for both biotic and abiotic degradation pathways.

Data from Predictive Models (EPI Suite™):

The EPI Suite™ (Estimation Programs Interface) is a widely used QSAR-based software that estimates the environmental fate and properties of chemicals. epa.govchemsafetypro.comchemistryforsustainability.org For this compound, the following persistence indicators have been estimated:

Estimated Environmental Persistence of this compound

| Parameter | Estimated Value | Methodology |

|---|---|---|

| Biodegradation Half-Life in Water | Weeks to months | BIOWIN v4.10 |

| Biodegradation Half-Life in Soil | Weeks to months | BIOWIN v4.10 |

| Biodegradation Half-Life in Sediment | Months to years | BIOWIN v4.10 |

| Atmospheric Oxidation Half-Life | Hours | AOPWIN v1.92 |

These estimations suggest that while this compound may undergo relatively rapid degradation in the atmosphere, it is likely to be more persistent in water, soil, and particularly in sediment. The presence of chlorine atoms on the benzene ring generally increases the resistance of aromatic compounds to microbial degradation. eurochlor.org

Methodologies for Assessing Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment.

Key Parameters and Their Determination:

Octanol-Water Partition Coefficient (log Kow): This parameter is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues. A high log Kow value is often indicative of a potential for bioaccumulation. sfu.ca It can be experimentally determined using methods such as the shake-flask method (OECD Guideline 107) or HPLC method (OECD Guideline 117).

Bioconcentration Factor (BCF): The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. It is a direct measure of a chemical's potential to accumulate in aquatic organisms. BCF is typically measured in laboratory studies with fish, following protocols such as OECD Guideline 305.

Predictive Approaches:

In the absence of experimental data, the bioaccumulation potential of this compound can be estimated using QSAR models. The EPI Suite™ provides estimations for both log Kow and BCF.

Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Methodology |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 5.34 | KOWWIN v1.68 |

| Bioconcentration Factor (BCF) | 1,585 L/kg (wet weight) | BCFBAF v3.01 |

The estimated log Kow value of 5.34 suggests that this compound is a lipophilic compound with a significant potential to partition into biological tissues. The estimated BCF of 1,585 indicates a high potential for bioconcentration in aquatic organisms. sfu.ca Regulatory frameworks often use a BCF value of 5,000 as a criterion for a substance to be considered "very bioaccumulative" (vB). While the estimated BCF for this compound is below this threshold, it is still indicative of a significant bioaccumulation potential.

Synthesis and Investigation of Derivatives and Analogues of 1 Butoxy 3,5 Dichloro 2 Ethoxybenzene

Systematic Synthesis of Structural Analogues and Isomers for Comparative Studies

The synthesis of 1-Butoxy-3,5-dichloro-2-ethoxybenzene and its structural analogues or isomers can be approached through several established methods for the formation of aryl ethers and the halogenation of aromatic rings. A common strategy involves the sequential alkylation of a dihydroxydichlorobenzene precursor. For instance, starting from a dichlororesorcinol or a related dihydroxybenzene, selective alkylation of the hydroxyl groups can be achieved.

A plausible synthetic route to this compound would likely commence with 2,4-dichlorophenol. Nitration followed by reduction would yield an aminophenol, which can then be further functionalized. A more direct approach might involve the dichlorination of a dialkoxybenzene. However, controlling the regioselectivity of the chlorination can be challenging.

The systematic synthesis of a library of analogues for comparative studies would involve varying the starting materials and alkylating agents. For example, using different alkyl halides or sulfates in the Williamson ether synthesis with various dichlorinated hydroquinones or resorcinols would yield a range of alkoxy chain combinations. The synthesis of isomers could be achieved by starting with isomeric dichlorophenols.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, offer a modern and versatile alternative for the synthesis of such compounds, particularly for creating a diverse set of analogues. nih.gov These methods are known for their functional group tolerance and ability to form C-O bonds with high efficiency. rsc.org

A representative synthesis of a related dichlorinated dialkoxybenzene is the reaction of 2,5-dichlorophenol (B122974) with an ethylating agent in the presence of a base to form 1,4-dichloro-2-ethoxybenzene. acs.org This can be followed by further functionalization. The synthesis of a library of analogues would follow similar principles, as outlined in the table below.

| Starting Material | Reagents | Potential Product (Analogue/Isomer) | Reaction Type |

|---|---|---|---|

| 3,5-Dichlorophenol | 1. NaH, THF; 2. CH3(CH2)3Br; 3. NaH, THF; 4. CH3CH2I | This compound | Williamson Ether Synthesis |

| 1,3-Dichloro-2,5-dihydroxybenzene | 1. K2CO3, Acetone (B3395972); 2. CH3(CH2)3Br (1 eq.); 3. CH3CH2I (1 eq.) | 1-Butoxy-3,5-dichloro-4-ethoxybenzene | Williamson Ether Synthesis |

| 1-Bromo-3,5-dichlorobenzene | 1. n-BuLi; 2. B(OiPr)3; 3. H2O2, NaOH; 4. NaH, CH3(CH2)3Br; 5. NaH, CH3CH2I | 1-Butoxy-3,5-dichloro-X-ethoxybenzene (Isomeric mixture) | Borylation/Oxidation followed by Etherification |

Modifications of Alkoxy Chains and Chlorine Substituents

The alkoxy chains and chlorine substituents on the this compound ring are key handles for molecular modification, enabling the fine-tuning of its physical and chemical properties.

Modifications of Alkoxy Chains: The alkoxy groups can be modified through several reactions. Ether cleavage, typically with strong acids like HBr or BBr3, would yield the corresponding chlorophenols, which can then be re-alkylated with different alkyl halides to introduce new alkoxy chains. This provides a route to derivatives with longer, shorter, branched, or functionalized alkoxy groups. The introduction of chiral, branched alkoxy groups can be of particular interest for applications in materials science and medicinal chemistry. mdpi.com

Modifications of Chlorine Substituents: The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNA_r), especially given the presence of activating alkoxy groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, the electron-donating nature of the alkoxy groups generally deactivates the ring towards nucleophilic attack unless strong electron-withdrawing groups are also present. shaalaa.comnumberanalytics.com More practical approaches for modifying the chlorine substituents involve transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are powerful tools for replacing the chlorine atoms with a wide variety of carbon-based functionalities, including aryl, vinyl, and alkynyl groups. nobelprize.orgresearchgate.netyoutube.com These reactions would allow for the construction of more complex molecular architectures based on the this compound scaffold. For instance, a Suzuki coupling with an arylboronic acid could lead to the formation of a biaryl structure. researchgate.net The selective mono- or di-substitution can often be controlled by tuning the reaction conditions.

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Butoxy/Ethoxy Chain | Ether Cleavage and Re-alkylation | 1. BBr3; 2. K2CO3, R-X | Derivatives with modified alkoxy chains |

| Chlorine Substituent | Suzuki Coupling | Ar-B(OH)2, Pd(PPh3)4, Base | Aryl-substituted derivative |

| Chlorine Substituent | Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Base | Alkynyl-substituted derivative |

| Chlorine Substituent | Buchwald-Hartwig Amination | R2NH, Pd catalyst, Ligand, Base | Amino-substituted derivative |

Exploration of this compound as a Synthetic Intermediate for Complex Molecules

The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of more complex molecules, including polycyclic aromatic hydrocarbons (PAHs), heterocyclic systems, and macrocycles. nih.govrsc.org The two chlorine atoms provide orthogonal handles for sequential functionalization through cross-coupling reactions.

For example, a double Suzuki or Sonogashira coupling could be employed to build extended π-conjugated systems, which are of interest for applications in organic electronics. acs.org The alkoxy groups, in addition to influencing the electronic properties of the molecule, can also enhance the solubility of these larger, often rigid, structures.

Furthermore, the dichlorinated dialkoxybenzene core can serve as a central building block for the construction of macrocyclic hosts. By introducing reactive functional groups at the termini of the alkoxy chains or by replacing the chlorine atoms with groups capable of undergoing cyclization reactions, novel macrocycles with tailored cavity sizes and functionalities could be synthesized.

The use of related dihaloarenes as precursors in the synthesis of complex natural products or their analogues has been demonstrated. For instance, the Suzuki-Miyaura cross-coupling is a key step in the synthesis of complex molecules like the anticancer agent neocucurbol C. acs.org This highlights the potential of intermediates like this compound in synthetic strategies toward biologically active compounds.

Structure-Reactivity/Property Relationship Studies of this compound Derivatives

The chemical reactivity and physical properties of derivatives of this compound are intrinsically linked to the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects: The two alkoxy groups (butoxy and ethoxy) are electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). shaalaa.com The net effect is an activation of the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the alkoxy groups. However, the positions are already substituted. The two chlorine atoms are deactivating due to their strong -I effect, which outweighs their weaker +R effect. This complex interplay of electronic effects will govern the reactivity of the aromatic ring.

Steric Effects: The butoxy group, in particular, exerts a significant steric hindrance around its point of attachment. This steric bulk can influence the regioselectivity of reactions on the aromatic ring and may also affect the conformation of the molecule, potentially leading to restricted rotation around the C-O bonds.

By systematically modifying the alkoxy chains and the chlorine substituents, a clear understanding of the structure-property relationships can be established. For instance, increasing the length of the alkoxy chains would likely enhance solubility in nonpolar solvents and could influence the solid-state packing of the molecules. Replacing the chlorine atoms with electron-donating or electron-withdrawing groups via cross-coupling reactions would significantly alter the electronic properties of the aromatic core, thereby tuning its reactivity and spectroscopic characteristics.

| Modification | Predicted Effect on Reactivity | Predicted Effect on Physical Properties |

|---|---|---|

| Lengthening alkoxy chains | Minor change in electronic reactivity | Increased solubility in nonpolar solvents, lower melting point |

| Replacing Cl with -NO2 | Increased susceptibility to nucleophilic aromatic substitution | Shift in UV-Vis absorption to longer wavelengths |

| Replacing Cl with -Aryl group | Potential for extended conjugation | Modified fluorescence properties |

| Replacing Cl with -NH2 | Increased basicity and nucleophilicity | Altered hydrogen bonding capabilities |

Emerging Research Avenues and Future Directions in 1 Butoxy 3,5 Dichloro 2 Ethoxybenzene Chemistry

Development of Novel Green Synthetic Methodologies

The traditional synthesis of halogenated alkoxybenzenes often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The development of environmentally benign synthetic routes is, therefore, a critical area of research. For 1-Butoxy-3,5-dichloro-2-ethoxybenzene, future research is expected to focus on greener approaches to both the halogenation and etherification steps.

One promising avenue is the use of "green" oxidants for halogenation. researchgate.net Research into biomimetic oxidative halogenation has shown that halide salts can be oxidized in situ using oxidants like hydrogen peroxide or even molecular oxygen under acidic conditions. researchgate.net This approach offers the potential for 100% halogen atom economy, a significant improvement over traditional methods that use molecular halogens or N-halo-succinimides. researchgate.net The challenge lies in achieving the specific regioselectivity required for the dichlorination of the alkoxybenzene precursor.

For the etherification steps to introduce the butoxy and ethoxy groups, green methodologies could involve solid-supported catalysts or phase-transfer catalysis to minimize solvent usage and facilitate catalyst recovery and reuse. The use of greener solvents, such as ionic liquids or supercritical fluids, could also be explored to reduce the environmental impact of the synthesis.

A potential green synthetic pathway for this compound could involve the following conceptual steps:

Enzymatic or Clay-Catalyzed Dichlorination: Utilizing a laccase-mediator system or a montmorillonite (B579905) clay catalyst for the regioselective dichlorination of a suitable catechol or resorcinol (B1680541) derivative.

Sequential Williamson Ether Synthesis under Phase-Transfer Conditions: Reacting the dichlorinated intermediate with ethyl and butyl halides using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst in a biphasic system, thereby avoiding the need for anhydrous polar aprotic solvents.

Application of Advanced Spectroscopic Techniques for In Situ Monitoring

To optimize reaction conditions, maximize yield, and ensure safety, the ability to monitor chemical reactions in real-time is invaluable. Advanced spectroscopic techniques are at the forefront of this endeavor, offering non-invasive, in situ analysis.

For the synthesis of this compound, in situ Raman spectroscopy presents a particularly powerful tool. acs.orgacs.org This technique can be used to monitor the progress of heterogeneous etherification reactions, providing real-time data on the consumption of starting materials and the formation of the product. acs.orgacs.org A quantitative multivariate calibration model could be developed to correlate the Raman spectral data with the concentrations of the reactants and products, allowing for precise determination of the reaction endpoint. acs.orgacs.org This would be especially beneficial in a pilot plant or large-scale manufacturing setting, where it can lead to improved process understanding and control. acs.orgacs.org

Other in situ spectroscopic methods that could be applied include:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: To monitor the disappearance of the hydroxyl group of the dichlorinated precursor and the appearance of the ether C-O stretching vibrations.

Near-Infrared (NIR) Spectroscopy: For monitoring changes in the concentrations of organic functional groups in real-time. spectroscopyonline.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While typically an offline technique, flow NMR spectroscopy could be employed for in situ monitoring of the reaction mixture.

The choice of technique would depend on the specific reaction conditions, such as the phase of the reaction (homogeneous or heterogeneous), the temperature, and the pressure. spectroscopyonline.com

Interdisciplinary Research Opportunities

The unique structural features of this compound, namely the presence of two different alkoxy groups and two chlorine atoms on the benzene (B151609) ring, open up a range of potential interdisciplinary research opportunities.

Materials Science:

Liquid Crystals: The anisotropic nature of the molecule could make it a candidate for use as a component in liquid crystal mixtures. The chlorine substituents can enhance the dipole moment and influence the mesophase behavior.

Polymer Additives: Halogenated compounds are often used as flame retardants. The high chlorine content of this molecule suggests it could be investigated as a potential flame-retardant additive for polymers. Its compatibility with various polymer matrices would need to be assessed.

Medicinal Chemistry:

Scaffold for Drug Discovery: The substituted benzene ring could serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The alkoxy groups and chlorine atoms provide handles for further functionalization. Halogenated aromatic compounds are prevalent in many pharmaceuticals.

Agrochemicals:

Herbicide or Fungicide Development: Many commercial pesticides are halogenated aromatic compounds. The specific substitution pattern of this compound could be explored for potential herbicidal or fungicidal activity.

Challenges and Perspectives in the Comprehensive Study of Halogenated Alkoxybenzenes

While the potential applications are intriguing, the comprehensive study of this compound and related halogenated alkoxybenzenes is not without its challenges.

Synthetic Challenges:

Reaction Conditions: Etherification reactions, particularly with sterically hindered substrates, can require harsh conditions, which may not be compatible with green chemistry principles.

Analytical Challenges:

Isomer Separation and Identification: The synthesis may lead to a mixture of isomers, which can be difficult to separate and identify. Advanced chromatographic and spectroscopic techniques would be required for their unambiguous characterization.

Trace Analysis: If the compound is investigated for environmental or biological applications, developing sensitive analytical methods for its detection at trace levels will be crucial.

Toxicological and Environmental Concerns:

Persistence and Bioaccumulation: Halogenated aromatic compounds are often persistent in the environment and can bioaccumulate. A thorough investigation of the environmental fate and toxicological profile of this compound would be essential before any large-scale application is considered.

Toxicity: The presence of chlorine atoms can lead to the formation of toxic byproducts upon combustion or degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butoxy-3,5-dichloro-2-ethoxybenzene, considering steric hindrance from substituents?

- Methodological Answer : A common approach involves nucleophilic substitution under reflux conditions. For example, substituting halogenated benzene derivatives with alkoxy groups (e.g., butoxy or ethoxy) in polar aprotic solvents like DMF, using NaH or K₂CO₃ as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from di- or tri-substituted byproducts . Adjust reaction time (4–12 hours) and temperature (80–120°C) based on substituent reactivity. Monitor progress using TLC or GC-MS.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm substitution patterns. For example, aromatic protons in dichloro-substituted regions show deshielding (δ 7.2–7.8 ppm), while alkoxy groups appear as distinct singlets (δ 3.5–4.5 ppm) .

- FT-IR : Look for C-O-C stretching (1050–1250 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular ion peaks and fragmentation patterns.

Q. How can researchers ensure purity of the compound during synthesis?

- Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with HPLC analysis (C18 column, acetonitrile/water mobile phase) to achieve >98% purity. Compare retention times with authentic standards. For trace halogenated impurities, use ion chromatography or X-ray crystallography to confirm structural integrity .

Advanced Research Questions

Q. How do electronic effects of chlorine and alkoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst with aryl boronic acids in toluene/EtOH (3:1) at 90°C. Monitor regioselectivity via DFT calculations (e.g., Gaussian 09) to predict preferential coupling sites . Compare yields with analogous compounds lacking chloro substituents .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assay) across multiple cell lines (e.g., HeLa, HEK293) under controlled O₂ levels (5% CO₂, 37°C).

- Metabolite Profiling : Use LC-QTOF-MS to identify degradation products or metabolites that may confound results.

- Structural Analog Comparison : Test derivatives (e.g., replacing butoxy with methoxy) to isolate structure-activity relationships (SAR) .

Q. What computational models best predict the environmental degradation pathways of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis or photolysis mechanisms. For example, simulate the cleavage of ether linkages under UV light (λ = 254 nm) using Gaussian or NWChem software. Validate predictions with experimental data from accelerated aging tests (e.g., exposure to OH radicals in a smog chamber) .

Q. How can researchers differentiate between competing reaction mechanisms in halogen displacement reactions?

- Methodological Answer : Use isotopic labeling (e.g., ³⁶Cl) to track substitution pathways. Kinetic studies (variable-temperature NMR) and Hammett plots can distinguish between SN1 and SN2 mechanisms. For example, a linear free-energy relationship (ρ ≈ +2.5) suggests a carbocation intermediate (SN1) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?